2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione
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Overview
Description
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoindoline-1,3-dione core with a 4-chlorophenyl group attached via an amino-methyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chloroaniline in the presence of a suitable solvent like toluene under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired isoindoline-1,3-dione derivative .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solventless conditions and microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly in the nervous system.
Medicine: Explored for its anticonvulsant and antipsychotic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targetsAdditionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 2-((Phenylamino)methyl)isoindoline-1,3-dione
- 2-((4-Methoxyphenyl)amino)methyl)isoindoline-1,3-dione
- 2-((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione
Uniqueness
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione is unique due to the presence of the 4-chloro substituent, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
30818-65-6 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |
InChI Key |
JJQGFPZQXDRFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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